1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol
Übersicht
Beschreibung
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol, also known as BZP, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It has been studied for its potential use in scientific research, specifically for its effects on the central nervous system and its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors in the brain. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its effects on neurotransmitter release.
Biochemische Und Physiologische Effekte
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain. It has also been shown to have effects on the cardiovascular system, including vasoconstriction and increased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in lab experiments is that it has been shown to have reproducible effects on the central nervous system. However, one limitation is that its effects may vary depending on the species being studied, as well as on the specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol. One area of interest is its potential use as a tool to study the role of dopamine and serotonin in the brain. Another potential direction is to investigate its effects on ion channels in the brain, and how this may contribute to its overall effects on neurotransmitter release. Additionally, there may be potential applications for 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol involves the reaction of 2-amino-5-methoxybenzimidazole with ethylene oxide, followed by reduction with sodium borohydride. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been studied for its potential use as a tool to study the central nervous system. It has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain.
Eigenschaften
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWUCRAPWREFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306138 | |
Record name | 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
CAS RN |
18046-39-4 | |
Record name | NSC174221 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.